molecular formula C9H7BrClN3O2 B13010536 Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Cat. No.: B13010536
M. Wt: 304.53 g/mol
InChI Key: ULWUHPOUJMMKPF-UHFFFAOYSA-N
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Description

Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and ethyl ester groups attached to a pyrrolo[2,1-f][1,2,4]triazine core. The molecular formula of this compound is C9H7BrClN3O2, and it has a molecular weight of 304.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, such as kinases, by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and ethyl ester groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-6(10)14-7(5)8(11)12-4-13-14/h3-4H,2H2,1H3

InChI Key

ULWUHPOUJMMKPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C(=C1)Br)Cl

Origin of Product

United States

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